molecular formula C14H17NO3 B8756379 Benzyl 2-methyl-3-oxopiperidine-1-carboxylate

Benzyl 2-methyl-3-oxopiperidine-1-carboxylate

Cat. No. B8756379
M. Wt: 247.29 g/mol
InChI Key: WHIVJARRXOGLFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-methyl-3-oxopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 2-methyl-3-oxopiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-methyl-3-oxopiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzyl 2-methyl-3-oxopiperidine-1-carboxylate

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

benzyl 2-methyl-3-oxopiperidine-1-carboxylate

InChI

InChI=1S/C14H17NO3/c1-11-13(16)8-5-9-15(11)14(17)18-10-12-6-3-2-4-7-12/h2-4,6-7,11H,5,8-10H2,1H3

InChI Key

WHIVJARRXOGLFF-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)CCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 309.5 ul (3.530 mmol) oxalyl chloride in 3 ml dichloromethane at −50° C. to −60° C. was added a solution of 873 ul DMSO in 2 ml dichloromethane. The reaction mixture was stirred for 10 minutes, after which a solution of 800 mg (3.209 mmol) 3-hydroxy-2-methyl-piperidine-1-carboxylic acid benzyl ester in 3 ml dichloromethane was added over a period of 10 minutes. Stirring was continued for an additional 30 minutes. To this, was subsequently added 2.24 ml (16.05 mmol) triethylamine. The reaction mixture was stirred for 15 minutes, then allowed to warm to room temperature, taken in water, separated, and the aqueous layer extracted with dichloromethane. The combined organic layers were washed twice with water, dried over sodium sulfate, filtered and concentrated in vacuo. The crude product was purified with flash column chromatography on silica gel (Eluent: Heptane/ethyl acetate 0 to 40) to provide 600 mg (76%) of the title compound as a light yellow oil. MS (m/e): 270.2 (M+Na+).
Quantity
309.5 μL
Type
reactant
Reaction Step One
Name
Quantity
873 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
2.24 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
76%

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